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Abstract
7-(2-Chloroethyl)theophylline (CAS No: 5878-61-5) is a synthetic derivative of theophylline, a

well-known methylxanthine.[1] The introduction of a reactive 2-chloroethyl group at the N7

position of the purine ring fundamentally alters its chemical utility, transforming it from a primary

therapeutic agent into a versatile intermediate for chemical synthesis. While it retains the core

pharmacological characteristics of the xanthine family—notably antagonism of adenosine

receptors—its primary significance in modern research lies in its role as a key building block for

the creation of more complex molecules, including the prodrug Fenethylline.[2] This guide

provides a comprehensive technical overview of its synthesis, chemical properties, reactivity,

mechanism of action, and analytical methodologies, offering a consolidated resource for

professionals in medicinal chemistry and drug development.

Introduction: A Tale of Two Moieties
Theophylline, the parent compound of 7-(2-Chloroethyl)theophylline, has a long history in

clinical medicine as a bronchodilator and respiratory stimulant.[3] Its mechanism is primarily
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attributed to non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of

adenosine receptors.[4] The modification at the N7 position with a 2-chloroethyl group

introduces a critical feature: a reactive electrophilic site. This alkyl halide moiety makes 7-(2-
Chloroethyl)theophylline a valuable precursor for creating a diverse library of N7-substituted

xanthine derivatives through nucleophilic substitution reactions.[5]

This dual nature—a pharmacologically active xanthine core and a synthetically versatile

chloroethyl side chain—defines the compound's role in pharmaceutical science. It serves as a

molecular scaffold upon which further chemical complexity and targeted biological activity can

be built.

Physicochemical and Structural Data
A comprehensive summary of the key chemical and physical properties of 7-(2-
Chloroethyl)theophylline is presented below. This data is essential for its handling,

characterization, and use in synthetic applications.
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Property Value Source(s)

CAS Number 5878-61-5 [1][6]

Molecular Formula C₉H₁₁ClN₄O₂ [1]

Molecular Weight 242.66 g/mol [1]

IUPAC Name
7-(2-chloroethyl)-1,3-

dimethylpurine-2,6-dione
[7]

Synonyms
Benaphyllin, Eupnophile, 7-

CET
[3][7]

Appearance
White to off-white crystalline

powder
[8]

Melting Point 122-127 °C [8]

Solubility
Soluble in DMSO; moderately

soluble in ethanol.
[3]

SMILES
CN1C2=C(C(=O)N(C1=O)C)N(

C=N2)CCCl
[7]

InChIKey
QCIARNIKNKKHFH-

UHFFFAOYSA-N
[7]

Synthesis and Chemical Reactivity
The synthetic utility of 7-(2-Chloroethyl)theophylline is predicated on the reactivity of its

chloroethyl group, which serves as an excellent leaving group in nucleophilic substitution

reactions.

General Synthesis Protocol
The most common and well-established method for synthesizing 7-(2-
Chloroethyl)theophylline is the N-alkylation of theophylline.[3][5]
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Caption: General synthetic scheme for 7-(2-Chloroethyl)theophylline.

Detailed Experimental Protocol:

Dissolution: Dissolve theophylline (1.0 eq) in a 2N aqueous solution of sodium hydroxide.[5]

Addition of Reagents: To the stirred solution, add 1,2-dichloroethane (used as both reactant

and solvent) and a phase-transfer catalyst such as tetrabutylammonium (TBA) bromide

(approx. 0.1-0.2 eq).[5] The catalyst facilitates the reaction between the aqueous and organic

phases.

Reaction: Heat the biphasic mixture to reflux for approximately 2-4 hours, with vigorous

stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, carefully acidify the reaction mixture with a 10%

hydrochloric acid solution to neutralize the excess base.[5]

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl

acetate or dichloromethane.
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Purification: Combine the organic extracts, dry over anhydrous magnesium or sodium

sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be

further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl

acetate/hexane) to yield the final product.[5] Note: Yields of up to 88% have been reported

for similar reactions.[5]

Key Chemical Reactions: A Gateway to Novel
Derivatives
The chloroethyl moiety is the synthetic linchpin of the molecule. The chlorine atom is a good

leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward

synthesis of a wide array of 7-substituted theophylline derivatives.

Nucleophiles

Products
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Caption: Nucleophilic substitution pathways of 7-(2-Chloroethyl)theophylline.

Reaction with Amines: This is arguably the most significant reaction, as it is the basis for the

synthesis of Fenethylline (Captagon).[2] In this reaction, the primary amine of amphetamine

acts as the nucleophile, displacing the chloride to form the final product. This reaction can be

generalized to a wide range of primary and secondary amines to produce a library of N-

substituted derivatives.
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Reaction with Thiols: Thiolates are excellent nucleophiles and react readily with 7-(2-
Chloroethyl)theophylline. For example, reaction with thiophenol in the presence of a base

yields the corresponding 7-(2-thioether) derivative.[5] This pathway can be used to introduce

sulfur-containing moieties.

Pharmacology and Mechanism of Action
The pharmacological profile of 7-(2-Chloroethyl)theophylline is inherited from its xanthine

core. However, specific quantitative data on its receptor binding affinities are not widely

available in peer-reviewed literature. Therefore, its mechanism is primarily inferred from the

well-documented activities of its parent compound, theophylline.

Adenosine Receptor Antagonism
The primary mechanism of action for xanthines is the competitive, non-selective antagonism of

adenosine receptors (A₁, A₂A, A₂B, and A₃).[4] Adenosine is an endogenous purine nucleoside

that modulates numerous physiological processes, including neurotransmission, cardiac

function, and inflammation. By blocking these receptors, xanthines exert a range of stimulatory

and physiological effects.[4] It is reported that 7-(2-Chloroethyl)theophylline interacts with A₁

and A₂ subtypes, which may modulate neurotransmitter release and influence various functions

of the central nervous system.[3]

Comparative Adenosine Receptor Affinities (Theophylline):

Receptor Subtype Ki (nM) Species Source

A₁ 13,000 Rat [9]

A₃ 85,000 Rat [9]

Note: This data is for the parent compound, theophylline. Specific Ki values for 7-(2-
Chloroethyl)theophylline are not readily available in the cited literature.

The structure-activity relationship (SAR) studies of 7-substituted theophylline derivatives

indicate that the nature and size of the substituent at the N7 position can significantly influence

potency and selectivity for adenosine receptor subtypes.[1][2] The 2-chloroethyl group, being

relatively small and hydrophobic, likely maintains the non-selective antagonist profile of
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theophylline, though its precise impact on binding affinity at each subtype has not been

explicitly quantified in available literature.

Phosphodiesterase (PDE) Inhibition
Theophylline is also a non-selective inhibitor of phosphodiesterase enzymes, which are

responsible for degrading intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[4] Inhibition

of PDEs leads to increased intracellular levels of these second messengers, resulting in effects

such as smooth muscle relaxation (bronchodilation).[4] It is presumed that 7-(2-
Chloroethyl)theophylline retains this activity, contributing to its potential as a bronchodilator.

[8]

Applications in Research and Development
Premier Synthetic Intermediate
The primary and most validated application of 7-(2-Chloroethyl)theophylline is as a synthetic

intermediate. Its role in the two-step synthesis of Fenethylline is a classic example.[2]

Theophylline Alkylation with
1-Bromo-2-chloroethane 7-(2-Chloroethyl)theophylline

Nucleophilic
Substitution

Amphetamine

Fenethylline

Click to download full resolution via product page

Caption: Two-step synthesis of Fenethylline via 7-(2-Chloroethyl)theophylline.

Investigational Therapeutic Applications
While not a therapeutic agent in its own right, its structural similarity to theophylline has led to

its investigation in several areas, often as a scaffold for developing new therapeutic agents.

Respiratory Diseases: Based on its theophylline backbone, it is considered a candidate for

developing enhanced treatments for conditions like asthma and COPD.[8]
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Anticancer Research: Theophylline itself is a weak anticancer agent. However, research has

shown that novel derivatives synthesized from theophylline scaffolds can exhibit significant

cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer.

[6][7] 7-(2-Chloroethyl)theophylline serves as a starting point for creating such derivatives.

Anti-inflammatory Properties: Theophylline is known to have immunomodulatory and anti-

inflammatory effects.[10] Derivatives built upon the 7-(2-Chloroethyl)theophylline core are

being explored for novel anti-inflammatory applications.

Toxicology and Safety Profile
Specific, detailed toxicological studies for 7-(2-Chloroethyl)theophylline are limited. The

primary available information comes from its GHS classification.

GHS Hazard Statement: H302: Harmful if swallowed.[7]

Hazard Class: Acute Toxicity 4 (Oral).[7]

For a more comprehensive understanding, the toxicological profile of the parent compound,

theophylline, is highly relevant. Theophylline has a narrow therapeutic window, and toxicity is a

significant clinical concern.[11]

Manifestations of Theophylline Toxicity (Acute Overdose):

System Symptoms Source

Metabolic

Hypokalemia, hyperglycemia,

hypercalcemia, metabolic

acidosis

[11]

GI
Nausea, vomiting, abdominal

pain
[11]

Cardio
Tachycardia, hypotension,

arrhythmias
[11]

Neuro Seizures [11]
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Given that 7-(2-Chloroethyl)theophylline retains the core xanthine structure, it is prudent to

assume a similar, and potentially modified, toxicity profile. The addition of the chloroethyl group,

an alkylating agent, could theoretically introduce additional toxicological concerns, although this

has not been explicitly documented in the available literature. Standard laboratory safety

precautions, including the use of personal protective equipment, are mandatory when handling

this compound.

Analytical Methodologies
The analysis of 7-(2-Chloroethyl)theophylline is crucial for reaction monitoring, quality

control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable

techniques.

HPLC Method
A general reverse-phase (RP) HPLC method can be effectively used for the separation and

quantification of 7-(2-Chloroethyl)theophylline.[9]

Example HPLC Protocol:

Column: Newcrom R1 or a similar C18 column.[9]

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g.,

water with phosphoric acid or formic acid for MS compatibility).[9] A typical starting point

could be a 20:80 (v/v) mixture of acetonitrile and buffered water.

Flow Rate: 1.0 - 1.5 mL/min.

Detection: UV detection at approximately 270-280 nm, which is the absorbance maximum for

the purine ring.

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like

methanol. For biological matrices, a protein precipitation step followed by centrifugation and

filtration of the supernatant is required.

LC-MS/MS Method

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b172990/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-7-2-chloroethyl-theophylline
https://www.benchchem.com/product/b172990/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-7-2-chloroethyl-theophylline
https://www.benchchem.com/product/b172990/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-7-2-chloroethyl-theophylline
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=413
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=413
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=413
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172990?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is

the gold standard. This technique couples the separation power of HPLC with the mass

analysis capabilities of tandem mass spectrometry.

Key Parameters for LC-MS/MS:

Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for xanthine

derivatives.

Mass Transitions: Specific precursor-to-product ion transitions would need to be determined

for 7-(2-Chloroethyl)theophylline and a suitable internal standard. For the parent ion

([M+H]⁺), one would expect an m/z of approximately 243.06.

LC Conditions: Similar to HPLC, but using MS-compatible mobile phase additives like formic

acid or ammonium acetate instead of non-volatile buffers like phosphate.

Conclusion
7-(2-Chloroethyl)theophylline occupies a unique and critical position in medicinal chemistry.

While it shares the pharmacological heritage of its parent, theophylline, its true value lies in the

synthetic potential unlocked by the N7-chloroethyl group. This reactive handle transforms it into

a versatile platform for the development of novel therapeutic agents, from prodrugs like

Fenethylline to new investigational compounds targeting cancer and inflammatory diseases.

For researchers in drug discovery and development, a thorough understanding of its synthesis,

reactivity, and analytical characterization is not just beneficial but essential for leveraging its full

potential as a molecular scaffold for innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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